

An In-depth Technical Guide to Dithiosalicylic Acid: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Dithiosalicylic acid*

Cat. No.: *B1670783*

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Introduction

Dithiosalicylic acid, specifically the 2,2'-dithiobis(benzoic acid) isomer, is an organosulfur compound with a growing profile of applications across various scientific disciplines. Comprising two salicylic acid moieties linked by a disulfide bond, this molecule exhibits a unique combination of chemical and physical properties that make it a valuable tool in analytical chemistry, materials science, and as an intermediate in pharmaceutical and industrial synthesis. This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,2'-**dithiosalicylic acid**, detailed experimental protocols for its synthesis, and a summary of its key applications.

Chemical and Physical Properties

The properties of 2,2'-**dithiosalicylic acid** are summarized in the tables below, providing a consolidated reference for researchers. These values have been compiled from various sources and represent the current understanding of this compound's characteristics.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₀ O ₄ S ₂	[1]
Molecular Weight	306.36 g/mol	[1]
Appearance	White to off-white or yellow to brown crystalline powder	[2]
Melting Point	287-290 °C	[1]
Boiling Point	416.97 °C (rough estimate)	[1]
Solubility	Insoluble in water; soluble in ethanol, acetone, and dimethyl sulfoxide (DMSO)	[1][2]
pKa	3.02 ± 0.36 (Predicted)	[2]

Spectroscopic Data

While high-resolution spectra are not readily available in all public databases, the following provides an overview of expected spectroscopic characteristics.

Infrared (IR) Spectroscopy: A published synthesis protocol reports the following characteristic IR peaks (KBr pellet): 3100 cm⁻¹ (O-H stretch of the carboxylic acid), 2600 cm⁻¹ (O-H stretch), 1675 cm⁻¹ (C=O stretch of the carboxylic acid), 1250 cm⁻¹ (C-O stretch), and 1450 cm⁻¹ (aromatic C=C stretch).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed, publicly available high-resolution ¹H and ¹³C NMR spectra with full assignments are limited. However, based on the structure, the ¹H NMR spectrum in a suitable deuterated solvent (like DMSO-d₆) would be expected to show signals in the aromatic region corresponding to the protons on the benzene rings, as well as a broad signal for the carboxylic acid protons. The ¹³C NMR spectrum would show distinct signals for the carboxylic acid carbons, the aromatic carbons, and the carbons attached to the sulfur atoms.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 2,2'-**dithiosalicylic acid** in a suitable solvent like methanol is expected to show absorption bands characteristic of the

aromatic rings and the disulfide bond. Specific absorption maxima (λ_{max}) would need to be determined experimentally.

Experimental Protocols

Synthesis of 2,2'-Dithiosalicylic Acid from Anthranilic Acid

This protocol is based on a common and effective method for the laboratory-scale synthesis of 2,2'-**dithiosalicylic acid**.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Anthranilic acid
- Sodium nitrite (NaNO_2)
- Concentrated hydrochloric acid (HCl)
- Sodium disulfide (Na_2S_2) solution (can be prepared in situ from sodium sulfide and sulfur)
- Anhydrous sodium carbonate (Na_2CO_3)
- Deionized water
- Ice

Procedure:

- Diazotization of Anthranilic Acid:
 - In a beaker, dissolve anthranilic acid in a mixture of water and concentrated hydrochloric acid.
 - Cool the solution to 0-5 °C in an ice bath with constant stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the anthranilic acid solution. Maintain the temperature below 5 °C throughout the addition. The completion of

the diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

- Formation of the Disulfide:
 - In a separate reaction vessel, prepare a solution of sodium disulfide.
 - Cool the sodium disulfide solution to below 5 °C in an ice bath.
 - Slowly add the cold diazonium salt solution to the sodium disulfide solution with vigorous stirring. Nitrogen gas will evolve.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring until the evolution of nitrogen ceases.
- Precipitation and Purification:
 - Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude **2,2'-dithiosalicylic acid**.
 - Filter the precipitate and wash it with cold water.
 - To purify the product, dissolve the crude solid in a hot aqueous solution of sodium carbonate.
 - Filter the hot solution to remove any insoluble impurities.
 - Re-precipitate the **2,2'-dithiosalicylic acid** by adding concentrated hydrochloric acid to the filtrate.
 - Filter the purified product, wash with cold water, and dry under vacuum.

Visualizations

Experimental Workflow for the Synthesis of 2,2'-Dithiosalicylic Acid

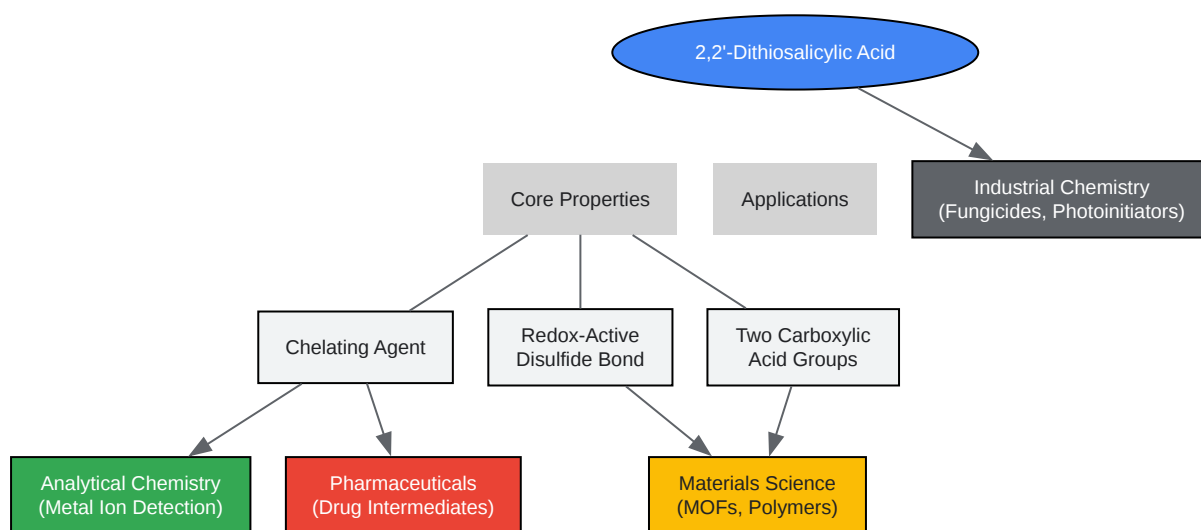


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Caption: Workflow for the synthesis of 2,2'-**dithiosalicylic acid**.

Applications of 2,2'-Dithiosalicylic Acid

As no direct signaling pathways involving **dithiosalicylic acid** have been identified in the literature, this diagram illustrates the logical relationships between its properties and its diverse applications.



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Caption: Applications derived from the core properties of **dithiosalicylic acid**.

Conclusion

2,2'-Dithiosalicylic acid is a versatile compound with a range of established and emerging applications. Its synthesis from readily available starting materials is well-documented, and its chemical properties, particularly its ability to chelate metals and undergo redox reactions at the disulfide bridge, are key to its utility. For researchers and professionals in drug development and materials science, a thorough understanding of these fundamental characteristics is essential for leveraging this compound in novel research and product development. Further investigation into its biological activities and the fine-tuning of its properties through derivatization are promising avenues for future exploration.

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